molecular formula C24H18Cl4N2 B4662766 3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B4662766
M. Wt: 476.2 g/mol
InChI Key: UKEWJZLYFIHXBO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dichlorophenyl)-1-phenyl-4-methyl-1H-pyrazole
  • 3,5-bis(3,4-dichlorophenyl)-1-(4-methylphenyl)-4-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to the presence of both dichlorophenyl and dimethylphenyl groups

Properties

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl4N2/c1-13-4-7-18(10-14(13)2)30-24(17-6-9-20(26)22(28)12-17)15(3)23(29-30)16-5-8-19(25)21(27)11-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEWJZLYFIHXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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